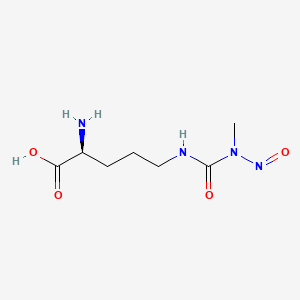
N(delta)-(N-Methyl-N-nitrosocarbamoyl)-L-ornithine
Descripción general
Descripción
N(delta)-(N-Methyl-N-nitrosocarbamoyl)-L-ornithine, also known as this compound, is a useful research compound. Its molecular formula is C7H14N4O4 and its molecular weight is 218.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Carcinogenicity Studies
N(delta)-(N-Methyl-N-nitrosocarbamoyl)-L-ornithine (MNCO) has been studied for its carcinogenic properties in animal models. Longnecker et al. (1980) found that MNCO treatment in rats induced a high incidence of neoplasms in various organs such as the breast, kidney, and skin, as well as tumors in the exocrine pancreas and ear duct. The studies demonstrated acute cytotoxic effects in the pancreas, kidney, and skin following a single injection of MNCO (Longnecker, Curphey, Lilja, French, & Daniel, 1980). Similarly, Longnecker et al. (1979) observed that MNCO induced various carcinomas and abnormalities in the exocrine pancreas in Syrian golden hamsters, suggesting a species-specific carcinogenic potential of MNCO (Longnecker, Curphey, French, & Lilja, 1979).
Enzyme Inhibition Studies
MNCO and its derivatives have been investigated for their inhibitory effects on enzymes. For example, N-delta-(Phosphonoacetyl)-L-ornithine is a potent inhibitor of Escherichia coli L-ornithine carbamoyltransferase, a key enzyme in bacterial metabolism (Penninckx & Gigot, 1979). Moreover, this compound has been shown to be a competitive inhibitor of bovine liver ornithine carbamoyltransferase (Mori, Aoyagi, Tatibana, Ishikawa, & Ishii, 1977).
Studies on Protein Modification
MNCO derivatives have also been involved in studies on protein modifications. For instance, N(delta)-(N'-sulpho-diaminophosphinyl)-L-ornithine, derived from phaseolotoxin, was found to be a potent inactivator of ornithine transcarbamoylase, an enzyme critical in the urea cycle and amino acid synthesis (Templeton, Mitchell, Sullivan, & Shepherd, 1985).
Synthesis and Chemical Studies
MNCO and related compounds have been synthesized and studied for their chemical properties and potential applications. Schade et al. (2008) explored the synthesis of N(delta)-methylated derivatives of L-ornithine and related compounds, which are known to be physiological inhibitors of nitric oxide synthases (Schade, Töpker-Lehmann, Kotthaus, & Clement, 2008).
Propiedades
IUPAC Name |
(2S)-2-amino-5-[[methyl(nitroso)carbamoyl]amino]pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N4O4/c1-11(10-15)7(14)9-4-2-3-5(8)6(12)13/h5H,2-4,8H2,1H3,(H,9,14)(H,12,13)/t5-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEQYAQFYVFRGQD-YFKPBYRVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)NCCCC(C(=O)O)N)N=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C(=O)NCCC[C@@H](C(=O)O)N)N=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1020851 | |
| Record name | N-(N-Methyl-N-nitrosocarbamoyl)-l-ornithine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1020851 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63642-17-1 | |
| Record name | N(delta)-(N-Methyl-N-nitrosocarbamoyl)-L-ornithine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063642171 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(N-Methyl-N-nitrosocarbamoyl)-l-ornithine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1020851 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(N-Methyl-N-nitrosocarbamoyl)-l-ornithine | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WY22C9GDS4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



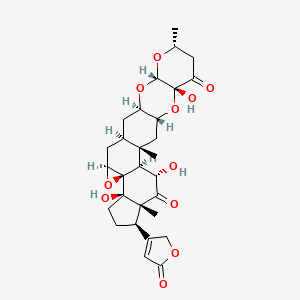



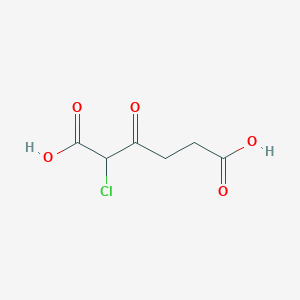
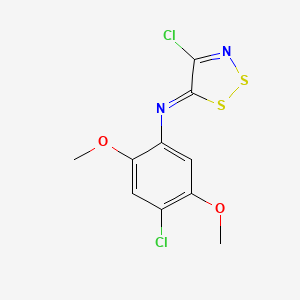


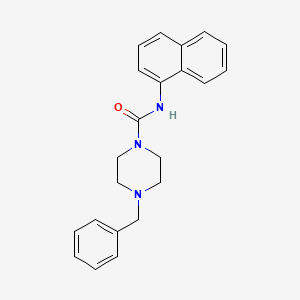

![4-Methyl-3-[[1-oxo-3-(phenylthio)propyl]amino]benzoic acid methyl ester](/img/structure/B1215044.png)

![1,2,4-Triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B1215047.png)
